N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
Description
N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethyl-1-phenylpyrazole core linked to a benzyl-piperidyl moiety via an acetamide bridge. The benzyl and piperidyl substituents may influence its pharmacokinetic profile, such as solubility and target binding, compared to simpler analogs.
Properties
Molecular Formula |
C25H30N4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C25H30N4O/c1-19-24(20(2)29(27-19)23-11-7-4-8-12-23)17-25(30)26-22-13-15-28(16-14-22)18-21-9-5-3-6-10-21/h3-12,22H,13-18H2,1-2H3,(H,26,30) |
InChI Key |
APCTZDOJFYDYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a diketone.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the pyrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the acetamide group.
Substitution: Substitution reactions can take place at various positions on the benzyl, piperidine, or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is not well understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of acetamide derivatives. Key comparisons include:
Pyrazole-Acetamides with Insecticidal Activity
- Compound Series from : Fifteen (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-acetamides were synthesized, differing in substituents on the acetamide side chain.
Thiadiazole-Acetamide Derivatives
- Compounds 5e–5m (): These derivatives feature a 1,3,4-thiadiazole core instead of pyrazole. For example, 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibits a melting point of 138–140°C and 82% yield. The rigid thiadiazole ring may contribute to higher melting points (132–170°C) compared to pyrazole-acetamides, suggesting stronger crystal packing interactions .
Heterocyclic Acetamides with Varied Cores
- N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide () : This compound incorporates a pyrimidine ring and furyl group, with a molecular weight of 407.53 g/mol. The pyrimidine core may offer distinct electronic properties compared to the pyrazole system, influencing receptor binding .
Physicochemical Properties
Notes:
- Pyrazole-acetamides generally exhibit moderate yields (68–88%), suggesting feasible synthetic routes for optimization .
Biological Activity
N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a pyrazole moiety, contributing to its diverse biological effects. Its molecular formula is , with a molecular weight of approximately 394.52 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's ability to modulate autophagy and inhibit the mTORC1 signaling pathway, which is crucial for cell growth and proliferation:
- Inhibition of mTORC1 : The compound has been shown to reduce mTORC1 activity, leading to increased autophagy levels at basal conditions. This mechanism is particularly relevant in cancer therapy, as it may selectively target tumor cells under metabolic stress while sparing normal cells .
- Autophagic Flux Disruption : It interferes with the reactivation of mTORC1 after nutrient refeeding, which results in the accumulation of autophagy markers such as LC3-II. This suggests that the compound may serve as a novel autophagy modulator with potential anticancer properties .
Structure-Activity Relationship (SAR)
Research into SAR has identified specific modifications that enhance the biological activity of related compounds:
- Submicromolar Antiproliferative Activity : Compounds structurally similar to this compound have demonstrated submicromolar antiproliferative effects against various cancer cell lines, indicating that structural variations can significantly impact efficacy .
Case Studies
Several studies have investigated the biological activity of this compound and its analogs:
- MIA PaCa-2 Cell Line Study : In vitro tests showed that the compound reduced cell viability in pancreatic cancer cells while promoting autophagic processes. This dual action suggests a potential therapeutic role in treating pancreatic ductal adenocarcinoma (PDAC) .
- Anticonvulsant Activity : Analogous compounds have been synthesized and evaluated for anticonvulsant properties, indicating that modifications to the piperidine structure may yield effective treatments for epilepsy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
